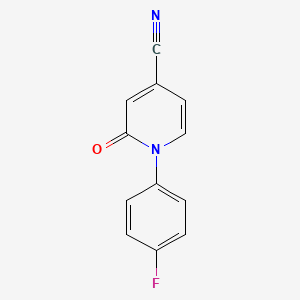

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile

Descripción general

Descripción

The compound “1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile” is a novel molecule . It seems to be related to a class of compounds with potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization .Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical properties of related compounds were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The molecular structure and crystal packing of the compound was structurally determined via single crystal X-ray diffraction method .Aplicaciones Científicas De Investigación

Antifibrotic Agents

Substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their bicyclic and tricyclic derivatives have been synthesized and evaluated for their antifibrotic activity. Among these compounds, certain derivatives exhibited potent antifibrotic activity without harmful effects on liver and kidney functions, indicating their potential as therapeutic agents in treating fibrotic diseases (Ismail & Noaman, 2005).

Spectroscopic Analysis and Optical Properties

Pyridine derivatives have been synthesized and their structural features investigated through IR, electronic spectroscopy, and X-ray diffraction. These compounds show significant fluorescence when exposed to different solvents, indicating their potential use in developing new fluorescent materials and sensors (Cetina et al., 2010).

Organic Fluorophores and Carbon Dots

Organic fluorophores related to the compound have been identified as the main ingredients and fluorescence origins of N,S-doped carbon dots (CDs), suggesting their application in enhancing the fluorescence quantum yield of CDs. This research could lead to advancements in the fields of bioimaging and optoelectronics (Shi et al., 2016).

Electrochemical Synthesis and Analysis

Electrochemical methods have been explored for synthesizing vinyl fluorides from arylvinyl phenyl sulphones, involving the cleavage of carbon-sulphur and carbon-fluorine bonds. This research contributes to the development of new synthetic routes in organic chemistry (Kunugi et al., 1993).

Inhibitors of NAMPT

Pyridine derivatives have been studied for their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway. This research opens up new avenues for the development of therapeutic agents targeting cancer and other diseases related to NAD+ metabolism (Venkateshan et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors, leading to a variety of biological effects .

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Related compounds have been found to exhibit good kinetic solubilities and metabolic stability in vitro .

Result of Action

Related compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute toxicity (oral, inhalation, dermal), skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-oxopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-10-1-3-11(4-2-10)15-6-5-9(8-14)7-12(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAQFJQEIZUANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=CC2=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650483 | |

| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | |

CAS RN |

929000-78-2 | |

| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

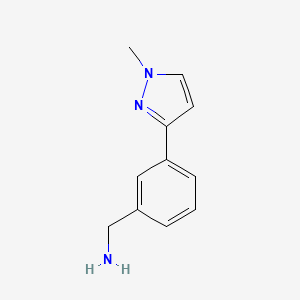

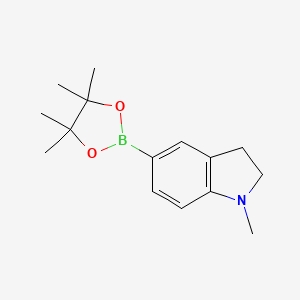

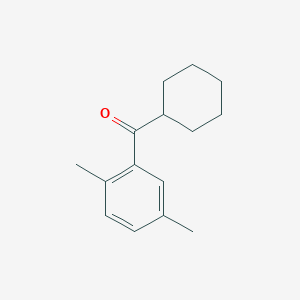

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol](/img/structure/B1604383.png)

![2,5-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1604393.png)

![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)